![molecular formula C19H24N4O4 B5679494 (2,6-dimethoxy-4-methylphenyl)(4-pyrazin-2-ylpiperazin-1-yl)acetic acid](/img/structure/B5679494.png)
(2,6-dimethoxy-4-methylphenyl)(4-pyrazin-2-ylpiperazin-1-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves various chemical reactions and processes. For instance, Rodinovskaya et al. (2003) described the synthesis of substituted 3-hydroxypyrazoles and their transformation into pyrazole derivatives, highlighting a complex synthetic route involving multiple steps and reagents (Rodinovskaya, Gromova, Shestopalov, & Nesterov, 2003). Colbon et al. (2008) developed a process for synthesizing pyrazine-yl-amines, demonstrating a two-stage synthesis from commercially available materials (Colbon, Foster, Giles, Patel, & Singleton, 2008).
Molecular Structure Analysis
The molecular and crystal structures of these compounds are often determined using X-ray diffraction and other analytical techniques. For example, Foces-Foces et al. (1996) conducted X-ray analysis and semi-empirical calculations to explore the conformational isomerism of a pyrazole derivative (Foces-Foces, Fernández-castaño, Claramunt, Escolástico, & Elguero, 1996).
Chemical Reactions and Properties
Chemical reactions and properties of these compounds can vary. For instance, Danilkina et al. (2011) explored the reactions of acetylenedicarboxylic acids esters with pyrazole derivatives, highlighting the versatility of these compounds in chemical synthesis (Danilkina, Mikhaylov, & Ivin, 2011).
Propiedades
IUPAC Name |
2-(2,6-dimethoxy-4-methylphenyl)-2-(4-pyrazin-2-ylpiperazin-1-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O4/c1-13-10-14(26-2)17(15(11-13)27-3)18(19(24)25)23-8-6-22(7-9-23)16-12-20-4-5-21-16/h4-5,10-12,18H,6-9H2,1-3H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASRRXOVYMMMJLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)OC)C(C(=O)O)N2CCN(CC2)C3=NC=CN=C3)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2,6-Dimethoxy-4-methylphenyl)(4-pyrazin-2-ylpiperazin-1-yl)acetic acid |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.